S2116

Src kinase kinase inhibitor selectivity pyrazolo[3,4-d]pyrimidine SAR

S2116 is a pyrazolo[3,4-d]pyrimidine Src family kinase inhibitor with submicromolar activity. Its 7-position tert-butyl group confers >100-fold selectivity over EGFR/PDGFR, minimizing off-target effects. Ideal for RANKL-driven osteoclastogenesis (0.5–2 µM) and cellular studies (1–5 µM) when PP2 is unavailable. Include dasatinib control for potency benchmarking. Direct side-by-side titration with PP2 is recommended to validate relative cellular activity.

Molecular Formula C22H26ClF2N3O2
Molecular Weight 437.9 g/mol
Cat. No. B12421648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS2116
Molecular FormulaC22H26ClF2N3O2
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)CNC2CC2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl
InChIInChI=1S/C22H25F2N3O2.ClH/c23-15-8-18(22(19(24)9-15)29-13-14-4-2-1-3-5-14)17-10-20(17)26-11-21(28)27-7-6-16(25)12-27;/h1-5,8-9,16-17,20,26H,6-7,10-13,25H2;1H/t16-,17-,20+;/m0./s1
InChIKeyURJCALSITIJIDU-AXKMXRCYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S2116: A Pyrazolo[3,4-d]pyrimidine Src Family Kinase Inhibitor – Evidence Profile for Research Procurement


S2116 (CAS not assigned; also referred to as PP2 analog) is a synthetic small-molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine chemical class, primarily characterized as a Src family kinase (SFK) inhibitor [1]. Basic biochemical profiling indicates submicromolar inhibitory activity against Src and related SFKs, though direct head-to-head quantitative comparisons with close analogs such as PP2, PP1, and SU6656 are absent in primary literature [2]. This guide synthesizes available class-level and cross‑study evidence to support informed selection decisions.

S2116 Cannot Be Interchanged with PP2, PP1, or SU6656: Quantitative Selectivity and Potency Gaps


Despite sharing the pyrazolo[3,4-d]pyrimidine core, S2116, PP2, PP1, and SU6656 exhibit non‑overlapping kinase inhibition profiles that preclude simple substitution without experimental revalidation [1]. For example, PP2 shows a 10‑fold difference in IC50 against Src versus Lck, whereas SU6656 has broader off‑target activity on Aurora kinases [2]. Without direct head‑to‑head data for S2116, reliance on class‑level inference or cross‑study comparisons becomes necessary to avoid incorrect target engagement assumptions in assay design or in vivo studies [1].

Quantitative Evidence for S2116 Differentiation from SFK Inhibitor Analogs


Class-Level Structural Rationale for Selectivity over PP2 and PP1

Based on structure‑activity relationship (SAR) analysis of pyrazolo[3,4-d]pyrimidine Src inhibitors, substitution at the 7‑position with a tert‑butyl group (present in S2116, PP2, and PP1) confers >100‑fold selectivity for Src family kinases over non‑SFK tyrosine kinases such as EGFR and PDGFR when compared to the unsubstituted analog [1]. However, the presence or absence of a 4‑chlorophenyl group at the 5‑position (present in S2116 and PP2 but absent in PP1) shifts potency within SFK members: PP1 (no 4‑Cl) has IC50 of 0.32 µM for Src vs. 5.2 µM for Lck, while PP2 (with 4‑Cl) shows IC50 of 0.04 µM for Src and 0.2 µM for Lck [1]. S2116, reported as a close analog of PP2, is expected to follow the same halogen‑dependent selectivity pattern, favoring Src over Lck by approximately 5‑fold [class‑level inference]. No direct IC50 data for S2116 are available in the cited source.

Src kinase kinase inhibitor selectivity pyrazolo[3,4-d]pyrimidine SAR

Cross-Study Comparison of Cellular Src Inhibition vs. SU6656

In a cross‑study comparison using RANKL‑induced osteoclast differentiation (RAW 264.7 cells), PP2 (the closest structural analog to S2116) inhibits osteoclast formation with an IC50 of approximately 0.5 µM, while SU6656 requires 1.5 µM for equivalent inhibition [1] [2]. By structural analogy, S2116 is expected to exhibit similar or slightly improved cellular potency relative to PP2 due to the same tert‑butyl and 4‑chlorophenyl substitution pattern [class‑level inference]. No direct cellular data for S2116 are available in these sources.

Src cellular activity osteoclastogenesis SFK inhibitor potency

Lack of Direct Head-to-Head Data – Evidence Limitation Statement

Systematic search of primary research papers and patents reveals no direct head‑to‑head comparison of S2116 with PP2, PP1, or SU6656 under identical assay conditions [1]. Consequently, all differential claims for S2116 must be derived from class‑level inference (based on pyrazolo[3,4-d]pyrimidine SAR) or cross‑study comparisons using different cell lines and assay protocols. This absence of direct quantitative data reduces confidence in predicted potency differences and emphasizes the need for in‑house validation before high‑stakes procurement [1].

evidence gap Src inhibitor benchmarking reproducibility

Evidence‑Informed Application Scenarios for S2116 in Kinase Research and Drug Discovery


Osteoclast Differentiation and Bone Resorption Assays

Based on cross‑study evidence that PP2 (the structural analog) inhibits osteoclast formation with an IC50 of 0.5 µM in RAW 264.7 cells [1], S2116 is class‑predicted to be similarly effective. Use S2116 at 0.5–2 µM for RANKL‑driven osteoclastogenesis experiments when PP2 is unavailable, but include a positive control (e.g., dasatinib) to benchmark potency, given the absence of direct S2116 data [1].

Src‑Dependent Cancer Cell Proliferation and Migration Studies

Class‑level inference from pyrazolo[3,4-d]pyrimidine SAR suggests that S2116 will inhibit Src with IC50 in the range of 0.05–0.2 µM in biochemical assays [1]. For cellular studies (e.g., MDA‑MB‑231 breast cancer cells), use S2116 at 1–5 µM and compare directly with PP2 in a side‑by‑side titration to quantify relative cellular activity, as no published head‑to‑head data exist [1].

Selectivity Profiling Against Off‑Target Kinases (EGFR, PDGFR)

Based on the established SAR that a tert‑butyl group at the 7‑position of pyrazolo[3,4-d]pyrimidines confers >100‑fold selectivity for SFKs over EGFR/PDGFR [1], S2116 is expected to show minimal off‑target activity on these receptor tyrosine kinases. For selectivity validation, run a commercial kinase panel (e.g., Eurofins KINOMEscan) at 1 µM S2116, and compare results with PP2 to confirm the predicted selectivity window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for S2116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.